molecular formula C9H14O B1363168 3-Pentylfuran CAS No. 6177-84-0

3-Pentylfuran

Cat. No. B1363168
CAS RN: 6177-84-0
M. Wt: 138.21 g/mol
InChI Key: KXMYQCHEGQHQIP-UHFFFAOYSA-N
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Description

3-Pentylfuran is a chemical compound with the molecular formula C9H14O . It is also known by other names such as 2-Pentylfuran and Furan, 2-pentyl . It is a natural substance that is used in various industries .


Synthesis Analysis

The synthesis of 3-Pentylfuran or any furan compound involves complex chemical reactions . The process requires a deep understanding of chemical kinetics, which is the study of the rates at which chemical reactions occur . The rate of the chemical reaction must be fast enough to complete the analysis in a reasonable time, but also slow enough that the reaction does not reach equilibrium while the reagents are mixing .


Molecular Structure Analysis

The molecular structure of 3-Pentylfuran consists of nine carbon atoms, fourteen hydrogen atoms, and one oxygen atom . The structure can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which facilitates comprehensive analyses of molecular structures and functional groups within diverse compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Pentylfuran can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Toxicity and Distribution in Mammalian Organs

  • Toxicity in Mouse Liver and Kidney: 3-Pentylfuran, along with other alkylfurans, demonstrates significant toxicity in mouse liver and kidney, causing damage to these organs. The severity of toxicity increases with molecular weight among the alkylfurans (Wiley, Traiger, Baraban, & Gammal, 1984).
  • Lung Toxicity in Mice: 3-Pentylfuran does not produce lung toxicity in mice, unlike shorter-chain 3-alkylfurans such as 3-methylfuran and 3-ethylfuran, which are toxic to the lungs (Gammal, Wiley, Traiger, Haschek, & Baraban, 1984).

Repellent Properties and Pest Control

  • Repellent for Drosophila Suzukii: 2-Pentylfuran, a related compound to 3-Pentylfuran, has been identified as a potent repellent for the invasive pest Drosophila Suzukii, significantly reducing fruit infestations under field conditions (Cha et al., 2020).

Diagnostic Applications

  • Detection of Microbial Pathogens: 2-Pentylfuran, produced by Aspergillus fumigatus and other respiratory pathogens, has been identified as a potential volatile biomarker in breath samples for lung colonization/infection by fungal pathogens (Syhre, Scotter, & Chambers, 2008).

Feed Additives and Safety

  • Use in Animal Feed: 2-Pentylfuran is considered safe at proposed use levels in feed for all animal species and does not pose a risk for the environment or the consumer (Bampidis et al., 2023).

Formation in Food Products

  • Formation in Soybean Oil: 2-Pentylfuran is responsible for the reversion flavor of soybean oil, formed through singlet oxygen oxidation (Min, Callison, & Lee, 2003).

Safety and Hazards

3-Pentylfuran is considered hazardous. It is a flammable liquid and vapor and is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-pentylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMYQCHEGQHQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210761
Record name Furan, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylfuran

CAS RN

6177-84-0
Record name Furan, 3-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006177840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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